

M-110 physical and chemical properties

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Compound of Interest

Compound Name: M-110

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An In-depth Technical Guide to the Physicochemical Properties of NUS-110, a Metal-Organic Framework for Direct Air Capture

This technical guide provides a comprehensive overview of the physical and chemical properties of NUS-110, a promising metal-organic framework (MOF) for direct air capture of carbon dioxide. The information is intended for researchers, scientists, and drug development professionals interested in the material's characteristics and potential applications.

Introduction to NUS-110

NUS-110 is a zirconium-based metal-organic framework that is isostructural to the well-known UiO-66. It is synthesized using a mechanochemical approach with the organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc).^[1] This method is noted for preserving the integrity of the amine functionalities within the linker, which are crucial for its carbon capture performance.^[1] The structure of NUS-110 features a cubic $Fm\bar{3}m$ space group.^[1]

Physical and Chemical Properties

The key physical and chemical properties of NUS-110 are summarized in the tables below.

Structural and Chemical Properties

Property	Value
Chemical Formula	$\text{Zr}_6\text{O}_4(\text{OH})_4[(\text{C}_8\text{H}_{10}(\text{NH}_2)_2(\text{COO})_2)_6]$
Crystal Structure	Cubic, $\text{Fm}\bar{3}\text{m}$ space group
Isostructural To	UiO-66
BET Surface Area	584 m^2/g
Thermal Stability	Stable up to 340 °C in a nitrogen atmosphere
Chemical Stability	Stable in aqueous solutions at pH 3 and pH 11
Basicity (pKa)	9.85

Carbon Dioxide Adsorption Properties

Condition	CO ₂ Adsorption Capacity
Dry (400 ppm CO ₂)	0.89 mmol/g
Humid (30% RH, 400 ppm CO ₂)	1.35 mmol/g
298 K, 1 bar	2.7 mmol/g
Gas Selectivity	High for CO ₂ over N ₂ , O ₂ , and Ar
Oxidative Stability	Retains 98% of its adsorption performance over 20 cycles under oxidative conditions. [1]

Experimental Protocols

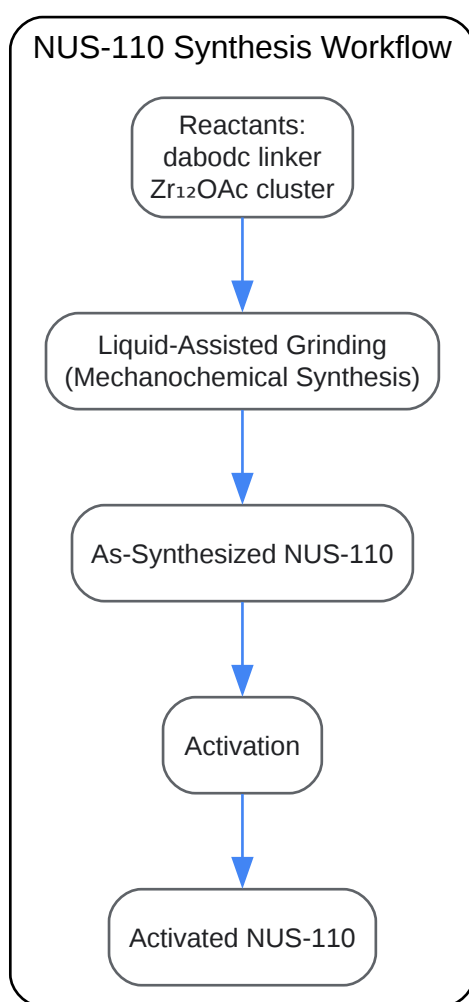
This section details the methodologies for the synthesis and characterization of NUS-110.

Synthesis of NUS-110 (Mechanochemical Method)

NUS-110 is synthesized via a liquid-assisted grinding (LAG) mechanochemical method.[\[1\]](#)

- Reactants: The organic linker 2,5-diaminobicyclo[2.2.2]octane-1,4-dicarboxylic acid (dabodc) and a pre-assembled zirconium cluster, such as Zr_{12}OAc , are used.[\[1\]](#)
- Procedure:

- The solid reactants are placed in a milling vessel.
- A small amount of a liquid grinding assistant (e.g., water) is added.
- The mixture is milled for a specified time until the crystalline NUS-110 product is formed.
- Activation: The as-synthesized material is activated to remove any unreacted starting materials and solvent molecules from the pores. The specific activation procedure is detailed in the supporting information of the source literature.[2]

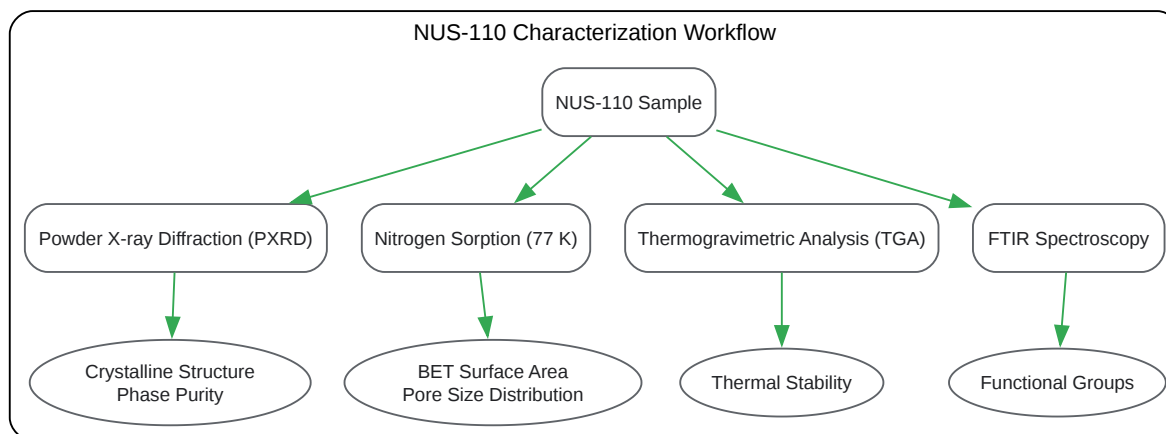


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NUS-110 Synthesis Workflow

Structural and Physical Characterization

- Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity of the synthesized NUS-110. The resulting diffraction pattern is compared with simulated patterns to verify the crystal structure.[1]
- Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and analyze the pore size distribution of the activated material.[2]
- Thermogravimetric Analysis (TGA): TGA is performed by heating the sample under a controlled atmosphere (e.g., nitrogen) to evaluate its thermal stability. The temperature at which significant weight loss occurs indicates the decomposition temperature.[2]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the NUS-110 structure and to confirm the successful incorporation of the organic linker.[2]

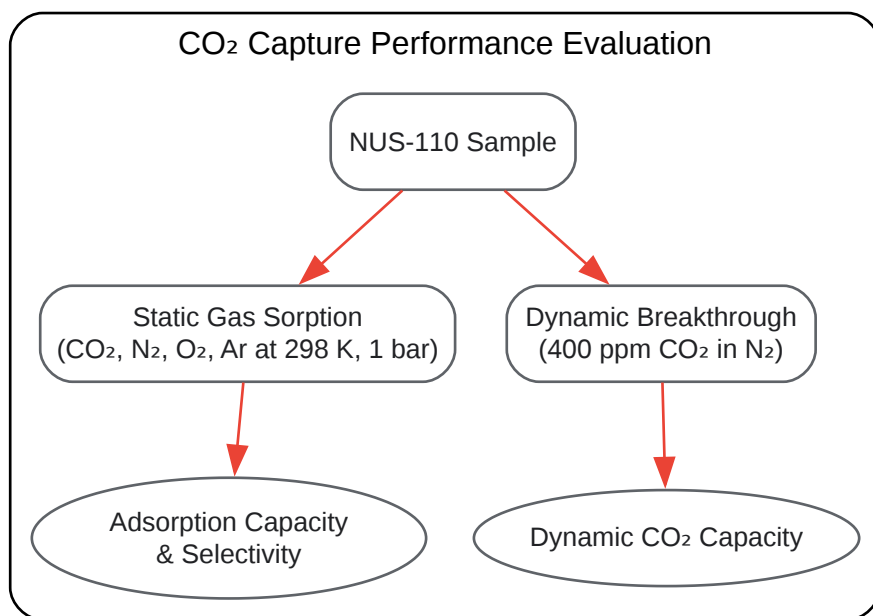


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NUS-110 Characterization Workflow

Chemical Property and Performance Evaluation

- Potentiometric Acid-Base Titration: This technique is used to determine the pKa of the amine groups in NUS-110 and to quantify the number of accessible basic sites.[\[2\]](#)
 - A powdered sample of NUS-110 is dispersed in a 0.1 M NaNO_3 aqueous solution via sonication.[\[2\]](#)
 - The pH of the suspension is adjusted to 10.5 with 0.1 M NaOH and allowed to equilibrate for 12 hours.[\[2\]](#)
 - The suspension is then titrated with incremental additions of 0.1 M HCl, and the pH is recorded after each addition to generate a titration curve.[\[2\]](#)
- Single-Component Gas Sorption Measurements: The CO_2 adsorption capacity and selectivity are determined by measuring the uptake of CO_2 , N_2 , O_2 , and Ar at 298 K and 1 bar.[\[1\]](#)
- Dynamic Breakthrough Experiments: To assess the performance of NUS-110 under simulated flue gas conditions, breakthrough tests are conducted.[\[1\]](#)
 - A packed bed of NUS-110 is prepared in a stainless-steel column.[\[1\]](#)
 - A gas mixture with a specific CO_2 concentration (e.g., 400 ppm in N_2) is passed through the column at a constant flow rate.[\[1\]](#)
 - The composition of the effluent gas is continuously monitored using a mass spectrometer to determine the time at which CO_2 "breaks through" the column, which is used to calculate the dynamic CO_2 capture capacity.[\[1\]](#)



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CO₂ Capture Performance Evaluation

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References

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